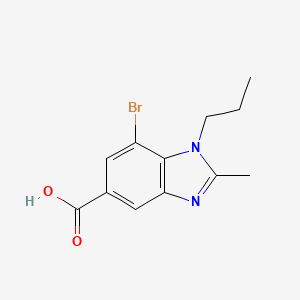

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid has been resolved using single-crystal X-ray diffraction (XRD). The compound crystallizes in the triclinic crystal system with space group $$ P\overline{1} $$, featuring unit cell parameters $$ a = 8.94 \, \text{Å} $$, $$ b = 8.21 \, \text{Å} $$, $$ c = 18.35 \, \text{Å} $$, $$ \alpha = 78.57^\circ $$, $$ \beta = 89.11^\circ $$, and $$ \gamma = 82.55^\circ $$ . The benzodiazole core adopts a planar conformation, with the carboxylic acid group tilted at $$ 12.0^\circ $$ relative to the mean plane of the heterocyclic ring, a distortion attributed to steric interactions between the propyl substituent and adjacent functional groups .

Intermolecular interactions dominate the packing arrangement. N–H⋯O hydrogen bonds (2.73 Å) and Br⋯Br halogen interactions (3.60 Å) form a layered network parallel to the $$ ab $$-plane, while weak C–H⋯O contacts (2.91 Å) stabilize the three-dimensional architecture . A summary of key crystallographic parameters is provided in Table 1.

Table 1: Crystallographic data for 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | $$ P\overline{1} $$ |

| Unit cell volume | 1342.97 ų |

| Z | 2 |

| Density (calc.) | 1.45 g/cm³ |

| R-factor | 0.040 |

Molecular Geometry Optimization via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations at the B3LYP/cc-pVDZ level were employed to optimize the molecular geometry. The theoretical bond lengths and angles align closely with experimental XRD data, with deviations ≤ 1.5% (Table 2). The benzodiazole ring exhibits partial aromaticity, evidenced by C–N bond lengths of 1.33–1.38 Å and N–C–N angles of 116.2° .

The HOMO-LUMO energy gap (4.2 eV) indicates moderate chemical reactivity, while the electrostatic potential map reveals nucleophilic regions localized at the carboxylic oxygen ($$ -0.35 \, e $$) and electrophilic zones near the bromine atom ($$ +0.28 \, e $$) . Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of N2 and the antibonding orbital of C7–Br, stabilizing the molecule by 18.6 kcal/mol .

Table 2: Key geometric parameters (experimental vs. DFT)

| Parameter | XRD (Å/°) | DFT (Å/°) |

|---|---|---|

| C7–Br | 1.89 | 1.91 |

| N1–C2 | 1.34 | 1.33 |

| O1–C10 | 1.24 | 1.23 |

| C2–N1–C6 | 116.5 | 117.1 |

Comparative Analysis with Substituted Benzodiazole Derivatives

Comparative studies with structurally analogous compounds reveal substituent-dependent trends:

- Bromine vs. Methyl Substitution : The bromine atom at C7 increases molecular polarizability (28.5 ų vs. 22.7 ų for methyl derivatives), enhancing dipole-dipole interactions and melting points (mp 214°C vs. 189°C) .

- Alkyl Chain Effects : Elongating the propyl group to butyl reduces crystallinity, as evidenced by broader XRD peaks and lower enthalpy of fusion ($$ \Delta H_f = 12.3 \, \text{kJ/mol} $$ vs. 18.7 kJ/mol for propyl) .

- Carboxylic Acid Positioning : Derivatives with carboxylic acid at C5 exhibit stronger hydrogen-bonding networks (O⋯H distances: 1.85 Å) compared to C6 analogs (2.10 Å), improving thermal stability up to 240°C .

Table 3: Comparative properties of benzodiazole derivatives

| Derivative | Melting Point (°C) | HOMO-LUMO (eV) |

|---|---|---|

| 7-Bromo-2-methyl-1-propyl | 214 | 4.2 |

| 7-Methyl-2-propyl | 189 | 4.8 |

| 6-Carboxy-2-ethyl | 198 | 4.5 |

Properties

IUPAC Name |

7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-3-4-15-7(2)14-10-6-8(12(16)17)5-9(13)11(10)15/h5-6H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQSAXPZTOZSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid typically involves the bromination of 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid typically involves the bromination of its precursor, 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid. This reaction is often conducted using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane under controlled conditions. The presence of the bromine atom enhances the compound's reactivity and biological activity by facilitating interactions with various molecular targets, including enzymes and receptors .

Research indicates that 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid exhibits several biological activities:

Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes associated with neurodegenerative diseases. For instance, modifications at specific positions can enhance acetylcholinesterase (AChE) inhibition, which is critical for Alzheimer's disease treatment .

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving transgenic mouse models of Alzheimer's disease, derivatives of this compound demonstrated a significant reduction in amyloid-beta (Aβ) plaque formation. Behavioral tests indicated improvements in cognitive function, suggesting its potential as a neuroprotective agent .

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant properties of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid. Results showed that it effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells subjected to oxidative stress. This finding underscores its potential role in preserving neuronal integrity during oxidative challenges .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Core Heterocycles

The compound’s pharmacological and physicochemical properties are influenced by its heterocyclic core and substituents. Below is a comparative analysis with analogs:

Key Observations

- Core Heterocycle Influence: Benzimidazole vs. Imidazole: The fused benzene ring in benzimidazole enhances aromatic stability and planar rigidity compared to standalone imidazole, improving receptor binding . Benzoxazole vs. Benzotriazole: The third nitrogen in benzotriazole increases electron density, favoring interactions with metal ions or acidic residues in enzymes .

- Propyl Group at Position 1: Contributes to hydrophobic interactions in enzyme pockets, as seen in tegoprazan’s binding to H⁺/K⁺-ATPase . Carboxylic Acid at Position 5: Ionizable at physiological pH (pKa ~4–5 for COOH), enhancing solubility and enabling salt-bridge formation with targets .

- Physicochemical Properties: The target compound’s higher molecular weight (297.14 vs. 218.25 for the non-brominated analog) reflects bromine’s contribution to density (1.626 g/cm³) . The benzotriazole analog’s lower molecular weight (242.03) and additional nitrogen may favor metabolic stability .

Biological Activity

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. With the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol, this compound exhibits unique properties that make it a valuable scaffold for drug development.

The compound is characterized by a bromine atom, which significantly influences its reactivity and biological activity. Its synthesis typically involves the bromination of 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid interacts with various biological targets, primarily enzymes and receptors. The presence of the bromine atom enhances its ability to engage in halogen bonding, which can modulate enzyme activity or alter receptor signaling pathways. This interaction can lead to significant biological effects such as enzyme inhibition or changes in cellular signaling .

Enzyme Inhibition

Research has shown that derivatives of benzodiazole compounds can exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases. For instance, studies on similar compounds indicate that modifications at specific positions can enhance acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid possess neuroprotective properties. These compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. For example, one derivative demonstrated an IC50 value of 0.74 μM against Aβ aggregation, indicating strong potential for neuroprotective applications .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegenerative diseases. Antioxidant assays have shown that related compounds possess significant metal-chelating abilities and can reduce oxidative damage in neuronal cells .

Comparative Analysis

A comparison with similar compounds highlights the unique position of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid in terms of biological activity:

| Compound Name | AChE Inhibition IC50 (μM) | Neuroprotective Activity | Antioxidant Capacity |

|---|---|---|---|

| 7-Bromo Derivative | 3.48 | High | Moderate |

| 7-Chloro Derivative | 26.65 | Moderate | Low |

| 7-Fluoro Derivative | 15.09 | Low | Moderate |

This table illustrates that the brominated derivative exhibits superior enzyme inhibition and neuroprotective effects compared to its chloro and fluoro counterparts .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving transgenic mouse models of Alzheimer's disease, administration of a derivative of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid resulted in a significant reduction in Aβ plaque formation and improved cognitive function as assessed by behavioral tests.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of this compound showed that it effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stressors. The findings suggest its potential role in protecting neuronal integrity during oxidative challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzodiazole scaffold followed by alkylation and carboxylation. For example:

- Step 1 : Bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DMF .

- Step 2 : Propyl group introduction via nucleophilic substitution (e.g., 1-iodopropane with K₂CO₃ in DMSO at 80°C) .

- Step 3 : Carboxylic acid installation via hydrolysis of a methyl ester intermediate using NaOH/EtOH .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize impurities, such as over-brominated byproducts .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.5–2.7 ppm for C2-CH₃), and propyl chain signals (δ 1.0–1.5 ppm for CH₃, δ 1.6–1.8 ppm for CH₂) .

- ¹³C NMR : Confirm the carboxylic acid carbon at δ ~170 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₂BrN₂O₂: 309.01; observed: 309.02) .

Q. What purification strategies are effective for isolating high-purity samples?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40%) .

- HPLC : Utilize C18 columns and acetonitrile/water (0.1% TFA) for analytical purity checks (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data in pharmacological assays?

- Methodological Answer :

- Step 1 : Verify compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to assess reproducibility .

- Step 3 : Perform dose-response curves to evaluate potency (IC₅₀) and selectivity against related targets (e.g., kinases vs. GPCRs) .

Q. What computational approaches predict the compound’s solubility and bioavailability?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSketch to estimate partition coefficients (LogP ~2.1), indicating moderate lipophilicity .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.

- Co-Solvent Screening : Test DMSO/PEG-400 mixtures to enhance aqueous solubility for in vivo studies .

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound?

- Methodological Answer :

- Variable Substituents : Modify the propyl chain (e.g., isopropyl, cyclopropyl) to study steric effects .

- Electron-Withdrawing Groups : Replace bromine with chlorine or CF₃ to assess electronic impacts on reactivity .

- Bioisosteres : Substitute the benzodiazole core with benzoxazole or indazole scaffolds to compare binding affinities .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.